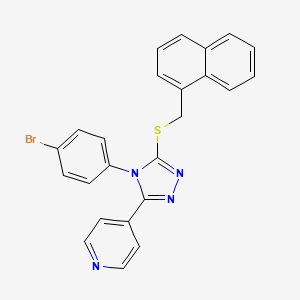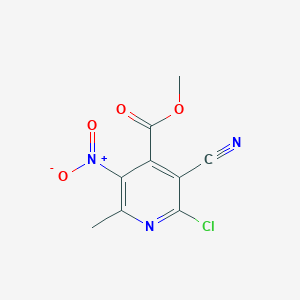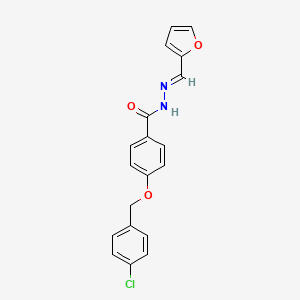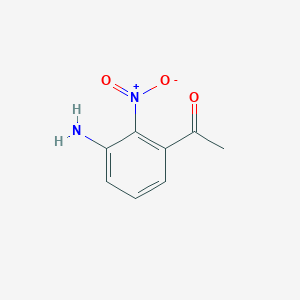
1-(3-Amino-2-nitrophenyl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Amino-2-nitrophenyl)ethanone is an organic compound with the molecular formula C8H8N2O3 It is characterized by the presence of an amino group (-NH2) and a nitro group (-NO2) attached to a phenyl ring, along with an ethanone group (-COCH3)
Vorbereitungsmethoden
The synthesis of 1-(3-Amino-2-nitrophenyl)ethanone typically involves nitration and subsequent reduction reactions. One common method starts with the nitration of acetophenone to produce 3-nitroacetophenone. This intermediate is then subjected to a reduction reaction to introduce the amino group, resulting in the formation of this compound .
Industrial production methods may involve the use of metal catalysts and optimized reaction conditions to enhance yield and purity. For example, catalytic hydrogenation using palladium on carbon (Pd/C) can be employed to reduce the nitro group to an amino group under controlled conditions .
Analyse Chemischer Reaktionen
1-(3-Amino-2-nitrophenyl)ethanone undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon (Pd/C).
Oxidation: The amino group can be oxidized to a nitro group or other functional groups using oxidizing agents like potassium permanganate (KMnO4).
Common reagents used in these reactions include hydrogen gas, palladium on carbon, potassium permanganate, and various nucleophiles. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-(3-Amino-2-nitrophenyl)ethanone has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 1-(3-Amino-2-nitrophenyl)ethanone involves its interaction with molecular targets such as enzymes and receptors. The amino and nitro groups play a crucial role in these interactions, influencing the compound’s binding affinity and specificity. The pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of biochemical processes .
Vergleich Mit ähnlichen Verbindungen
1-(3-Amino-2-nitrophenyl)ethanone can be compared with other similar compounds, such as:
1-(4-Amino-3-nitrophenyl)ethanone: Similar structure but with different positional isomers of the amino and nitro groups.
1-(3-Nitrophenyl)ethanone: Lacks the amino group, affecting its reactivity and applications.
1-(3-Amino-4-nitrophenyl)ethanone: Another positional isomer with distinct chemical properties
Eigenschaften
Molekularformel |
C8H8N2O3 |
|---|---|
Molekulargewicht |
180.16 g/mol |
IUPAC-Name |
1-(3-amino-2-nitrophenyl)ethanone |
InChI |
InChI=1S/C8H8N2O3/c1-5(11)6-3-2-4-7(9)8(6)10(12)13/h2-4H,9H2,1H3 |
InChI-Schlüssel |
SZKDXWIWZZKYTG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=C(C(=CC=C1)N)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2E)-1-(4-bromophenyl)-4,4,4-trifluoro-2-[2-(4-nitrophenyl)hydrazinylidene]butane-1,3-dione](/img/structure/B12012340.png)

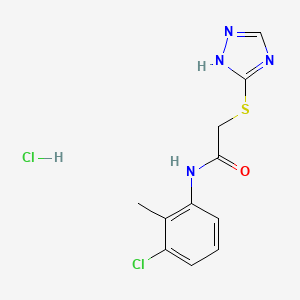
![[4-bromo-2-[(E)-[[2-[(3-chlorobenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 3-methylbenzoate](/img/structure/B12012347.png)
![3-(4-Ethoxyphenyl)-2-{[(3-methylphenyl)methyl]sulfanyl}-3,4-dihydroquinazolin-4-one](/img/structure/B12012348.png)
![4-{[(E,2E)-3-(2-Furyl)-2-methyl-2-propenylidene]amino}-5-(3-isopropoxyphenyl)-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12012352.png)


![N-(2,5-dichlorophenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12012364.png)
![3-((5Z)-5-{[3-(4-Ethoxy-3-fluorophenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)propanoic acid](/img/structure/B12012368.png)
